molecular formula C25H28N4O2 B11322670 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11322670
M. Wt: 416.5 g/mol
InChI Key: FBYRUPGNMZWRJM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H28N4O2/c1-16-6-9-20(10-7-16)24-18(3)25-27-17(2)14-23(29(25)28-24)26-13-12-19-8-11-21(30-4)22(15-19)31-5/h6-11,14-15,26H,12-13H2,1-5H3

InChI Key

FBYRUPGNMZWRJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethyl and methylphenyl groups: These groups can be introduced through alkylation reactions.

    Attachment of the 3,4-dimethoxyphenyl group: This step may involve coupling reactions using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

This article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive understanding of its activity.

  • Chemical Formula : C20H24N4O2
  • Molecular Weight : 352.43 g/mol
  • CAS Number : Not explicitly provided in the search results.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of substituents at various positions. Specific methods for synthesizing this compound have not been detailed in the provided sources but are generally based on established protocols for similar compounds.

Antiproliferative Effects

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukaemia), K562 (chronic myeloid leukaemia), and MCF-7 (human breast cancer).
  • Mechanism of Action : Compounds in this class often induce apoptosis through pathways involving caspase activation and modulation of cell cycle regulators like PCNA.
CompoundCell LineIC50 (µM)Mechanism
Example 1MV4-1110Caspase activation
Example 2K56215PCNA downregulation
Example 3MCF-712Apoptotic pathway induction

Other Biological Activities

In addition to antiproliferative effects, pyrazolo[1,5-a]pyrimidines have shown other biological activities:

  • Anti-inflammatory Properties : Some derivatives exhibit inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Certain compounds have demonstrated efficacy against bacterial strains.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The most potent compound showed an IC50 value below 10 µM against MCF-7 cells, indicating strong antiproliferative effects.
  • Case Study on Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory potential of these compounds. Results indicated a significant reduction in TNF-alpha levels in treated macrophages, suggesting a promising avenue for therapeutic application in inflammatory diseases.

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